

Unveiling the Analytical Profile of DEHP: A Technical Guide

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Compound of Interest		
Compound Name:	DEHP (Standard)	
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This technical guide provides a comprehensive overview of the analytical standard properties of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical characteristics of DEHP, established analytical methodologies for its quantification, and insights into its toxicological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed to support laboratory applications.

Core Properties of DEHP Analytical Standard

Di(2-ethylhexyl) phthalate is a colorless to pale yellow, oily liquid with a slight odor.[1] It is a diester of phthalic acid and 2-ethylhexanol, making it soluble in most organic solvents but practically insoluble in water.[2][3] DEHP is a common additive to plastics, particularly polyvinyl chloride (PVC), to impart flexibility.[3][4] Its presence in a wide array of consumer and medical products has led to extensive research into its analytical properties and potential health effects. [2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the DEHP analytical standard is provided in the table below, compiled from various sources. These parameters are fundamental for the development and validation of analytical methods.



Property	Value	Source(s)
Chemical Formula	C24H38O4	[1][5][6]
Molecular Weight	390.56 g/mol	[1][6][7]
CAS Number	117-81-7	[1][5][6]
Appearance	Colorless to pale yellow oily liquid	[1]
Odor	Nearly odorless	[1]
Melting Point	-58°F (-50°C)	[7]
Boiling Point	723°F (384°C) at 760 mmHg	[6][7]
Density	0.985 g/mL at 20°C	[6]
Vapor Pressure	1.32 mmHg at 392°F (200°C)	[7]
Water Solubility	< 0.1 mg/mL at 72°F (22°C)	[7]
Log Kow (Octanol-Water Partition Coefficient)	4.2 - 5.11	[8]

Spectroscopic and Chromatographic Profile

The structural elucidation and quantification of DEHP heavily rely on spectroscopic and chromatographic techniques. The following tables summarize key data points for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and common chromatographic methods.

Mass Spectrometry (MS) Data

Technique	Key Fragments (m/z)	Source(s)
GC-MS	149 (base peak), 167, 279	[9][10]
LC-MS/MS	Monitoring ion transitions: m/z 391.4 → 149.0	[11]



Infrared (IR) Spectroscopy Data

Peak (cm ⁻¹)	Assignment	Source(s)
2958, 2929, 2860	C-H stretching	[12]
1729	C=O stretching (ester)	[12]
1266, 1070	C-O stretching	[12]
741	Aromatic C-H bending	[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment	Source(s)
¹H NMR	7.72-7.69	m	Aromatic protons	[12]
7.53-7.50	m	Aromatic protons	[12]	_
4.24-4.21	m	-OCH ₂ -	[12]	
1.45-1.32	m	-CH ₂ - and -CH-	[12]	
0.92	t	-СНз	[12]	
¹³ C NMR	167.3	C=O (ester)	[12]	_
132.1	Aromatic C (quaternary)	[12]		
130.5	Aromatic CH	[12]		
68.1	-OCH ₂ -			
38.8, 30.4, 28.9, 23.7, 23.0, 14.1, 11.0	Alkyl carbons	[12]		

Experimental Protocols for DEHP Analysis



Accurate quantification of DEHP in various matrices is crucial for quality control and risk assessment. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for DEHP in Medical Devices

This protocol provides a general framework for the determination of DEHP in PVC-based medical devices.

- 1. Sample Preparation (Solvent Extraction)
- Cut a representative portion of the medical device into small pieces (e.g., < 4 mm²).
- Accurately weigh a portion of the sample (e.g., 200 mg) into a glass vial.
- Add a suitable solvent such as tetrahydrofuran (THF) to dissolve the polymer. Vortex until completely dissolved.
- Precipitate the PVC polymer by adding an anti-solvent like n-hexane or methanol.
- Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
- The filtrate is then ready for HPLC analysis.
- 2. HPLC-UV/DAD Conditions
- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm).[4]
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an isocratic elution with acetonitrile/water (95:5, v/v) can be effective.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detector: UV or Diode Array Detector (DAD) set at a wavelength of 225 nm or 272 nm.[4][12]



 Quantification: Create a calibration curve using certified DEHP standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEHP in Plastics

This protocol outlines a typical procedure for the quantification of DEHP in plastic materials.

- 1. Sample Preparation (Solvent Extraction)
- Prepare the plastic sample by cutting it into small pieces.
- Perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of THF and hexane.[13][14] Sonication can be used to enhance extraction efficiency.
- For complete dissolution, THF can be used, followed by precipitation of the polymer with hexane.[13]
- Filter the extract through a 0.45 μm PTFE filter.
- An internal standard (e.g., benzyl benzoate) can be added to the final extract before injection to improve accuracy.[9]
- 2. GC-MS Conditions
- GC System: A gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 40°C, ramp to 290°C at 20°C/min, then to 310°C at 20°C/min and hold for 9 minutes.[13]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS System: A mass spectrometer operating in electron ionization (EI) mode.



- Ion Source Temperature: 230°C.[13]
- Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity, monitoring for characteristic DEHP ions such as m/z 149, 167, and 279.[9][10]
- Quantification: Generate a calibration curve by analyzing standard solutions of DEHP at various concentrations.

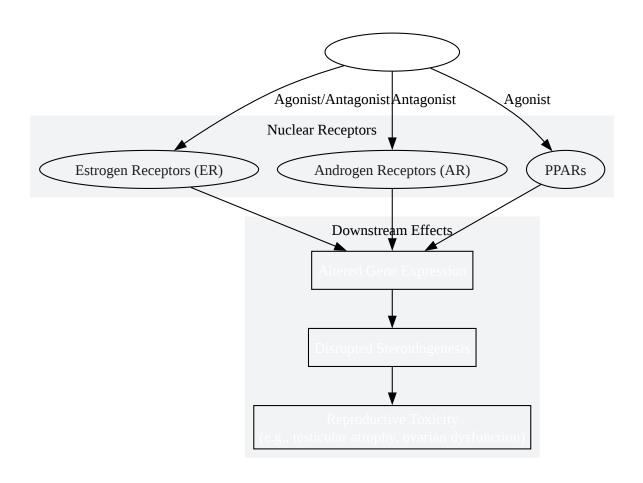
Signaling Pathways and Toxicological Mechanisms

DEHP is a known endocrine disruptor, and its toxicological effects are mediated through various signaling pathways. Understanding these mechanisms is critical for drug development professionals and toxicologists.

Endocrine Disruption and Reproductive Toxicity

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interact with several nuclear receptors, leading to endocrine disruption. These interactions can interfere with the normal synthesis and action of hormones, impacting reproductive health.





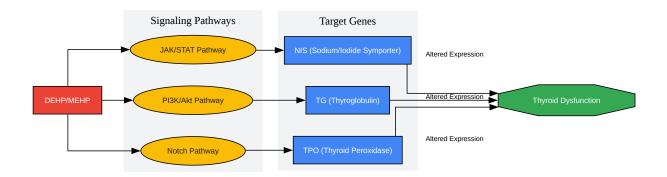
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Caption: DEHP-induced cellular stress pathways leading to apoptosis.

Thyroid Toxicity

DEHP and its metabolites can interfere with thyroid hormone homeostasis by affecting various signaling pathways, including the JAK/STAT and PI3K/Akt pathways. This can lead to altered expression of genes involved in thyroid hormone synthesis and transport.





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